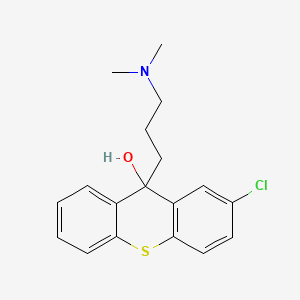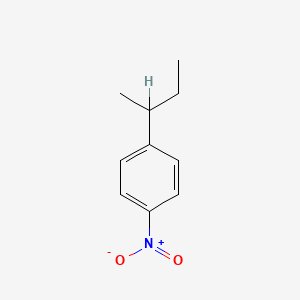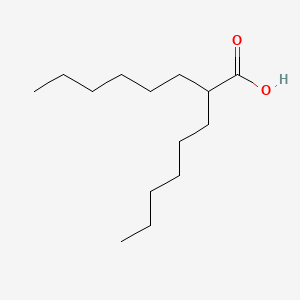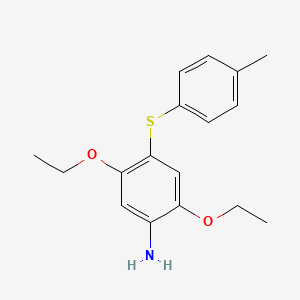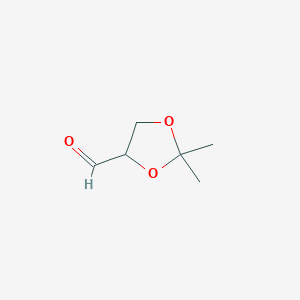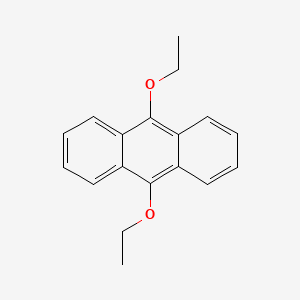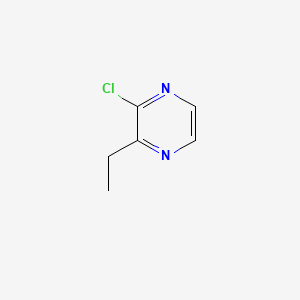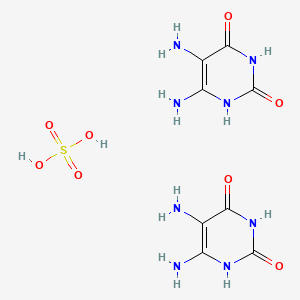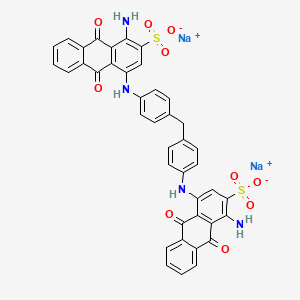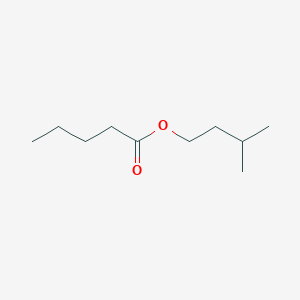
Valérate d'isoamyle
Vue d'ensemble
Description
3-Methylbutyl pentanoate, also known as iso-amyl N-valerate or isopentyl pentanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 3-Methylbutyl pentanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methylbutyl pentanoate has been primarily detected in urine. Within the cell, 3-methylbutyl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Methylbutyl pentanoate has an apple and ripe taste.
Applications De Recherche Scientifique
C10H20O2 C_{10}H_{20}O_{2} C10H20O2
et une masse moléculaire de 172,27 g/mol . Il a une variété d'applications dans différents domaines scientifiques. Voici une analyse complète de ses applications uniques, chacune détaillée dans des sections distinctes.Industrie alimentaire : Agent aromatisant
Le valérate d'isoamyle est largement utilisé comme agent aromatisant dans l'industrie alimentaire. Son arôme fruité et sucré en fait un additif idéal pour conférer des saveurs de pomme à divers produits alimentaires, y compris les chewing-gums, les bonbons et les produits de boulangerie . Il est également utilisé dans la production de composés à haute valeur ajoutée tels que les esters d'acides gras, qui servent d'agents aromatisants ou d'agents antioxydants et antimicrobiens .
Parfumerie : Ingrédient parfumé
En parfumerie, le this compound est apprécié pour son parfum sucré et juteux rappelant les pommes mûres. Il est souvent synthétisé en laboratoire pour garantir une qualité constante et pour contribuer à la préservation des ressources naturelles. Cette version identique à la nature est utilisée dans une variété de parfums pour créer des senteurs fraîches et fruitées .
Pharmaceutiques : Aromatisation des médicaments
Le this compound trouve des applications dans l'industrie pharmaceutique comme agent aromatisant dans les médicaments oraux et les sirops. Il aide à masquer le goût désagréable des principes pharmaceutiques actifs, rendant les médicaments plus agréables pour les patients, en particulier les enfants .
Cosmétiques : Ingrédient parfumé
En cosmétique, le this compound est utilisé comme ingrédient parfumé. Il fait partie des huiles parfumées et des arômes qui sont ajoutés aux produits cosmétiques pour leur conférer un parfum agréable. La teneur moyenne en parfums dans les cosmétiques peut varier, mais le this compound contribue à l'expérience sensorielle globale .
Impact environnemental : Pratiques durables
Bien que des données spécifiques sur l'impact environnemental du this compound soient limitées, l'industrie s'oriente vers des innovations en matière de méthodes de production pour améliorer la pureté et réduire l'impact environnemental. Cela inclut l'utilisation du this compound dans des formulations plus respectueuses de l'environnement .
Utilisations industrielles : Composé pour diverses industries
Le this compound est utilisé comme composé dans les industries des parfums et des aliments. Il sert d'ingrédient clé dans la fabrication de divers produits où ses propriétés organoleptiques sont bénéfiques. Cela inclut son utilisation dans les arômes, les parfums et comme intermédiaire dans les synthèses chimiques .
Biocatalyse : Réactions d'estérification
En biocatalyse, le this compound est synthétisé par des réactions d'estérification utilisant des lipases comme catalyseurs. Ce processus est important pour la création d'esters de différentes structures à utiliser dans les parfums et autres produits à haute valeur ajoutée. L'estérification enzymatique permet la production de this compound dans des conditions douces, ce qui en fait une option respectueuse de l'environnement .
Mécanisme D'action
Target of Action
Isoamyl valerate, also known as 3-Methylbutyl pentanoate or Isopentyl valerate, is primarily used as a flavoring agent in various food products . The primary targets of Isoamyl valerate are the olfactory receptors in our nose that detect smell. These receptors are activated when they come into contact with Isoamyl valerate, leading to the perception of a specific scent or flavor .
Biochemical Pathways
Its primary role is to interact with sensory receptors to produce a sensory response . It is worth noting that isoamyl valerate can be produced via the leucine degradation pathway in certain yeast species .
Pharmacokinetics
As a flavoring agent, it is generally recognized as safe by the Food and Drug Administration (FDA), and it is typically ingested in small amounts that are unlikely to have significant pharmacokinetic effects .
Result of Action
The primary result of Isoamyl valerate’s action is the perception of a specific flavor or scent. This compound is often described as having a fruity, apple-like aroma . When used in food products, it can enhance the overall flavor profile and provide a pleasant sensory experience for the consumer .
Action Environment
The action of Isoamyl valerate can be influenced by various environmental factors. For example, the perceived intensity of its flavor can be affected by the temperature and pH of the food or drink it is added to. Additionally, the presence of other flavor compounds can also influence the overall perception of Isoamyl valerate’s flavor .
Propriétés
IUPAC Name |
3-methylbutyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLAMKHIFZBBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174484 | |
| Record name | 3-Methylbutyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 to 186.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2050-09-1 | |
| Record name | Isoamyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2050-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbutyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQJ459H95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


